
6-Butoxy-6-oxohexanoic acid
Vue d'ensemble
Description
Monobutyl adipate, also known as hexanedioic acid monobutyl ester, is an organic compound with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol . It is a type of ester derived from adipic acid and butanol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity .
Méthodes De Préparation
Monobutyl adipate can be synthesized through an esterification reaction between adipic acid and butanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as p-toluene sulfonic acid, to facilitate the esterification process . The reaction is carried out at elevated temperatures, around 200°C, for several hours. After the reaction is complete, the product is purified through vacuum distillation to obtain monobutyl adipate .
Analyse Des Réactions Chimiques
Monobutyl adipate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Monobutyl adipate can be oxidized to form adipic acid and butanol.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Monobutyl adipate can be reduced to form hexanediol and butanol.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols for substitution reactions. The major products formed from these reactions include adipic acid, hexanediol, and various esters .
Applications De Recherche Scientifique
Monobutyl adipate has several scientific research applications:
Mécanisme D'action
The mechanism of action of monobutyl adipate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in increased flexibility and durability of the polymer material . The molecular targets and pathways involved in this process include the ester functional groups of monobutyl adipate and the polymer chains .
Comparaison Avec Des Composés Similaires
Monobutyl adipate can be compared with other similar compounds, such as:
Di(2-ethylhexyl) adipate (DEHA): DEHA is another adipate ester used as a plasticizer.
Diisodecyl adipate (DIDA): DIDA is also used as a plasticizer and has similar properties to monobutyl adipate but with a higher molecular weight and better performance in certain applications.
Diethylene glycol monobutyl ether adipate (DGBEA): DGBEA is a biodegradable plasticizer used in the production of biodegradable plastics.
Monobutyl adipate is unique in its balance of properties, providing good plasticizing efficiency while being relatively easy to synthesize and purify .
Propriétés
IUPAC Name |
6-butoxy-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-2-3-8-14-10(13)7-5-4-6-9(11)12/h2-8H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHHXYYEUWKHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291889 | |
| Record name | 6-butoxy-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7529-33-1 | |
| Record name | NSC78939 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-butoxy-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
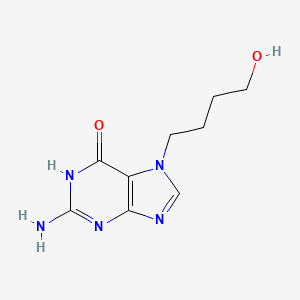
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
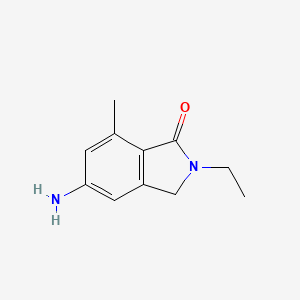
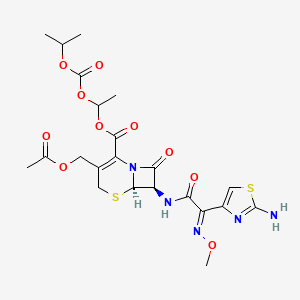
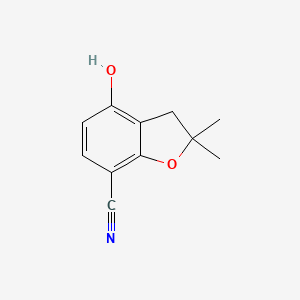
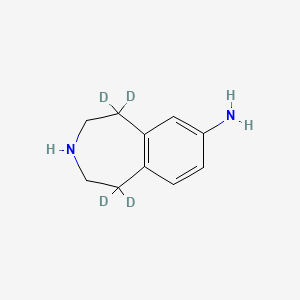
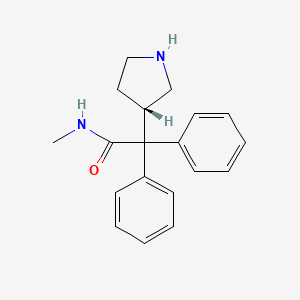
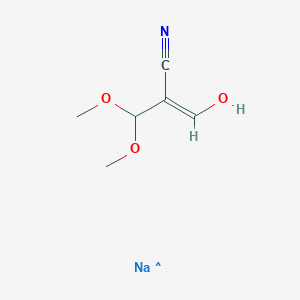

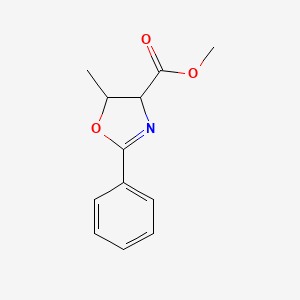
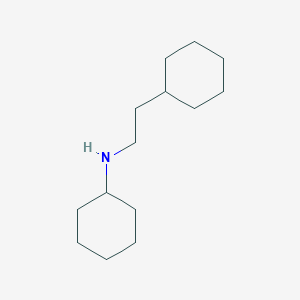
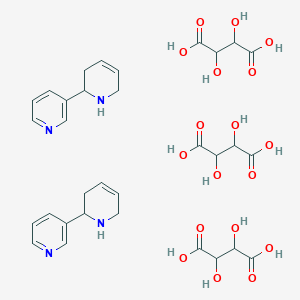
![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
